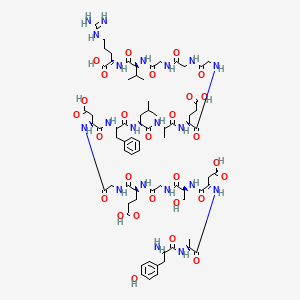
1,3-Benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazole-6-carboxamide is a chemical compound with the molecular formula C8H6N2OS . It is also known by other synonyms such as 6-benzothiazolecarboxamide, benzothiazole-6-carboxamide, benzo d thiazole-6-carboxamide, and others .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold was synthesized by coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-6-carboxamide involves a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality . The compound has been found to bind with moderate affinity to certain RNA motifs .Applications De Recherche Scientifique
Pharmacological Research
1,3-Benzothiazole-6-carboxamide derivatives have been explored for their potential pharmacological applications. For instance, studies have synthesized various derivatives to evaluate their effectiveness against certain types of cancer cells, such as liver cancer (HEPG2) and breast cancer (MCF7) cell lines .
Drug Design and Development
The scaffold of 1,3-Benzothiazole-6-carboxamide has been identified as an active pharmacophore displaying selectivity against specific targets, such as mutated BRAF in cancer research. This makes it a valuable compound in the design and synthesis of new drugs .
Green Chemistry
Advances in green chemistry involve the synthesis of benzothiazole compounds from environmentally friendly processes. The related research includes condensation reactions and cyclization using less harmful raw materials or by-products like carbon dioxide (CO2) .
Chemical Synthesis
The compound’s derivatives are used in chemical synthesis processes, where they serve as intermediates or building blocks for more complex molecules. This is evident in the synthesis of various substituted benzothiazole derivatives .
Mécanisme D'action
Target of Action
1,3-Benzothiazole-6-carboxamide has been found to have a significant impact on several targets. It has been shown to have selectivity against the mutated BRAF , a protein kinase that plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms, such as proliferation and survival . Additionally, benzothiazole derivatives have been found to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The mode of action of 1,3-Benzothiazole-6-carboxamide is primarily through its interaction with its targets. For instance, it inhibits the mutated BRAF, leading to abnormal activation of the MAPK signaling pathway . This results in uncontrolled cellular proliferation and cancer development . In the case of antibacterial activity, benzothiazole derivatives inhibit various enzymes, disrupting critical biochemical processes within the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Benzothiazole-6-carboxamide is the RAS-RAF-MEK-ERK MAPK pathway . By inhibiting the mutated BRAF, it disrupts the normal functioning of this pathway, leading to abnormal cellular proliferation . In terms of antibacterial activity, it affects various biochemical pathways by inhibiting key enzymes .
Result of Action
The result of the action of 1,3-Benzothiazole-6-carboxamide is the inhibition of cellular proliferation in the case of cancer cells . For antibacterial activity, it results in the inhibition of bacterial growth .
Propriétés
IUPAC Name |
1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCJGFQUZORLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655753 |
Source


|
| Record name | 1,3-Benzothiazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101084-51-9 |
Source


|
| Record name | 1,3-Benzothiazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem UU:GA mismatch motif in RNA, and what is the significance of this interaction?
A1: 2-amino-1,3-benzothiazole-6-carboxamide exhibits specific binding to the tandem UU:GA mismatch motif within an RNA hairpin. [] This motif is characterized by a sheared G-A base pair stacked upon a U-U base pair, with specific hydrogen bonding patterns involving the U-U pair and the adjacent G and A bases. [] Interestingly, the binding affinity is influenced by the flanking base pairs (A-U and G-C), highlighting the importance of motif context. [] This interaction is significant because it demonstrates the potential for small molecules to target and bind specific non-canonical RNA structures, opening possibilities for developing compounds with therapeutic applications.
Q2: Why is the flanking sequence dependency of 2-amino-1,3-benzothiazole-6-carboxamide binding to the UU:GA mismatch significant for drug discovery?
A2: The discovery that 2-amino-1,3-benzothiazole-6-carboxamide's binding affinity for the UU:GA mismatch is influenced by the surrounding base pairs suggests that subtle variations in RNA structure can dramatically impact small molecule recognition. [] This finding has important implications for drug discovery, as it emphasizes the need to consider not only the target motif itself but also its broader structural context. This complexity increases the potential number of targetable sites within RNA, potentially enabling the development of highly specific and effective therapeutics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)
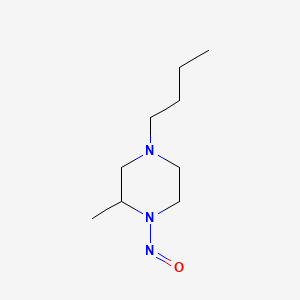


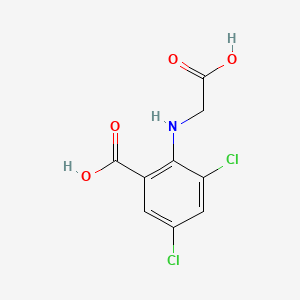
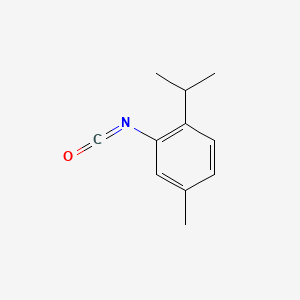
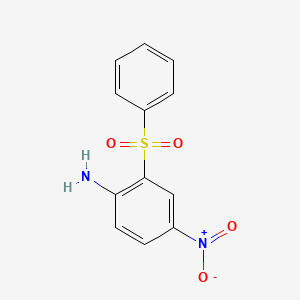
![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)


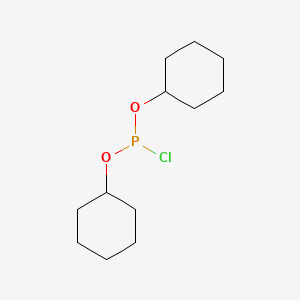
![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)
